5-(Naphthalen-1-yl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-1-yl)thiazol-2-amine is an organic compound that features a thiazole ring substituted with a naphthalene moiety. Thiazole rings are known for their aromaticity and presence in various biologically active molecules. The naphthalene group adds to the compound’s complexity and potential for diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Naphthalen-1-yl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the condensation of α-haloketones with thioamides. For this compound, the reaction between 2-bromo-1-(naphthalen-1-yl)ethanone and thiourea in the presence of a base such as potassium carbonate in ethanol can yield the desired product .
Industrial Production Methods
Industrial production of thiazole derivatives often employs continuous flow synthesis techniques to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-1-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Thiazole N-oxides.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazoles depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yl)thiazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The naphthalene moiety enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with antimicrobial properties.
5-(2-Naphthyl)thiazole: Similar structure but lacks the amine group, affecting its reactivity and biological activity.
Thiazole-4-carboxamide: Another thiazole derivative with different substituents, used in medicinal chemistry.
Uniqueness
5-(Naphthalen-1-yl)thiazol-2-amine is unique due to the combination of the naphthalene and thiazole moieties, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C13H10N2S |
---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
5-naphthalen-1-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C13H10N2S/c14-13-15-8-12(16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,14,15) |
InChI Key |
RWAIGCIAZHFMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.